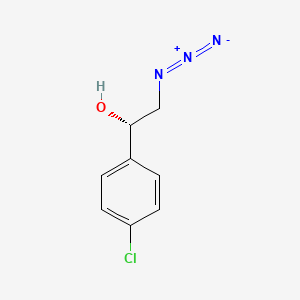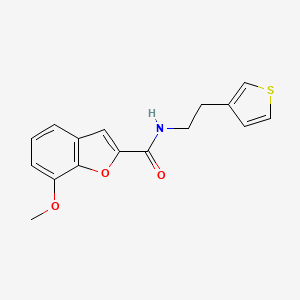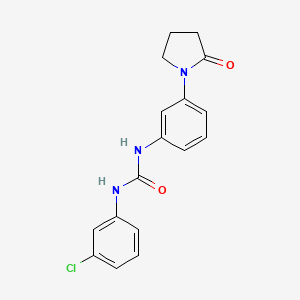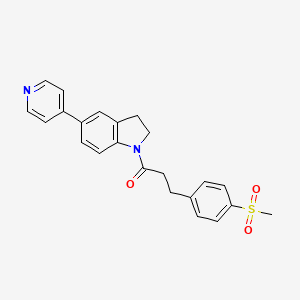
(S)-1-(4-Chlorophenyl)-2-azidoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(4-Chlorophenyl)-2-azidoethanol, also known as 4-chloro-2-azidoethanol, is an organic compound with a wide variety of applications in scientific research. It is a colorless liquid with a boiling point of 85 degrees Celsius and a melting point of -41 degrees Celsius. It is synthesized by the reaction of 4-chlorophenol and sodium azide in the presence of a base. This compound has been used in a variety of scientific research applications, including biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Biocatalysis and Kinetic Resolution : Nocardia corallina B-276 was used for the oxidative kinetic resolution of a related compound, (±)-4-(chlorophenyl)phenylmethanol, demonstrating its potential in producing enantiopure diarylmethanols, valuable building blocks for biologically active substances (Ramírez et al., 2008).
Synthesis of Optically Pure Derivatives : A study reported the synthesis of both antipodes of 2-azido-1-arylethanols, including (S)-2-Azido-1-(p-chlorophenyl)ethanols, using enzymatic reduction. This process is significant for obtaining optically pure forms of these compounds, which have applications in creating beta-blocker analogues (Ankati et al., 2008).
Photochemistry and Reactivity : The photochemistry of 4-chlorophenol, a related compound, was examined, showing its potential to undergo reductive dehalogenation. This study adds to the understanding of the reactivity of chlorophenyl-based compounds under various conditions (Protti et al., 2004).
Theoretical Study on Molecular Properties : Ab initio calculations were performed on 2-azidoethanol and 2-chloroethyl azide to understand their molecular properties, ionization energies, and conformational equilibria. Such theoretical studies are crucial for predicting the behavior of these molecules in different environments (Cabral & Costa, 1995).
Chromogenic Tripodal Receptors : Novel tripodal ligands based on mesitylene, containing aza-thioethers and coupled with 4-(2-chlorophenyl)azophenol, were synthesized for selective detection of silver(I) ions. This highlights the use of chlorophenyl-based compounds in developing specific and sensitive chemical sensors (Bhardwaj et al., 2006).
Photodynamic Behavior in Crystals : A study on vinyl azides, including 3-azido-1-(4-chlorophenyl)propenone, showed dramatic mechanical effects like cracking and bending upon UV light exposure. This research is key for understanding the photomechanical responses and potential applications of these materials (Shields et al., 2020).
properties
IUPAC Name |
(1S)-2-azido-1-(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFYQOLDGQVUGO-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN=[N+]=[N-])O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)


![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)

![3-Cyclobutyl-6-(4-cyclohexylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407406.png)
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)

